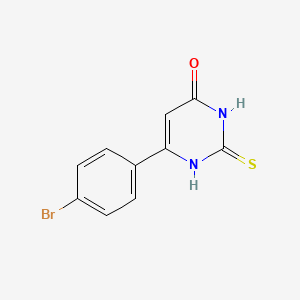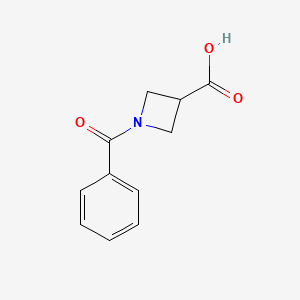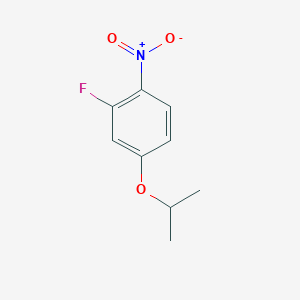
2-Fluoro-4-isopropoxy-1-nitrobenzene
Descripción general
Descripción
2-Fluoro-4-isopropoxy-1-nitrobenzene is an aromatic organic compound with the molecular formula C9H10FNO3 . It has a molecular weight of 199.18 .
Molecular Structure Analysis
The InChI code for 2-Fluoro-4-isopropoxy-1-nitrobenzene is 1S/C9H10FNO3/c1-6(2)14-7-3-4-9(11(12)13)8(10)5-7/h3-6H,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-4-isopropoxy-1-nitrobenzene are not fully detailed in the search results. It is known that the compound has a molecular weight of 199.18 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis and structural characterization of fluorinated nitrobenzenes, including compounds similar to 2-Fluoro-4-isopropoxy-1-nitrobenzene, have been documented. These compounds are often synthesized through nucleophilic aromatic substitution reactions and characterized by techniques such as X-ray crystallography, NMR, and FT-IR, providing essential insights into their chemical structure and reactivity (Sweeney, McArdle, & Aldabbagh, 2018).
Chemical Reactions
- Studies on the reactivity of fluorinated nitrobenzenes with various nucleophiles have highlighted the role of these compounds in aromatic nucleophilic substitution reactions. The research demonstrates how the presence of fluorine and nitro groups influences reactivity, providing valuable knowledge for designing synthetic routes in organic chemistry (Bamkole, Hirst, & Udoessien, 1973).
Applications in Material Science
- In material science, the study of molecular ordering of smectogenic compounds (compounds that form smectic liquid crystalline phases) has been facilitated by the use of fluorinated nitrobenzenes. These studies employ quantum mechanics and computer simulation to analyze the translatory and orientational motions of molecules, which is crucial for understanding the properties of liquid crystals and designing new liquid crystalline materials (Ojha & Pisipati, 2003).
Thermodynamic Studies
- Thermodynamic studies on monofluoronitrobenzene isomers, which share structural similarities with 2-Fluoro-4-isopropoxy-1-nitrobenzene, provide insights into their stability and reactivity. Such studies combine experimental techniques and computational approaches to derive enthalpies of formation, vapor pressures, and other thermodynamic parameters. This information is vital for understanding the energetic aspects of chemical reactions involving fluorinated nitrobenzenes and for the development of new compounds with optimized properties (Ribeiro da Silva, Monte, Lobo Ferreira, Oliveira, & Cimas, 2010).
Propiedades
IUPAC Name |
2-fluoro-1-nitro-4-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-6(2)14-7-3-4-9(11(12)13)8(10)5-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPLNSXVODYQGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543240 | |
| Record name | 2-Fluoro-1-nitro-4-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-isopropoxy-1-nitrobenzene | |
CAS RN |
28987-50-0 | |
| Record name | 2-Fluoro-1-nitro-4-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


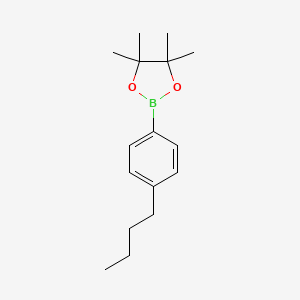
![1-(Tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid](/img/structure/B1338213.png)
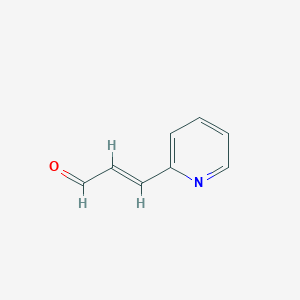
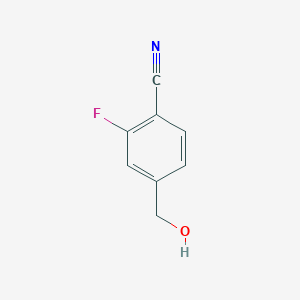
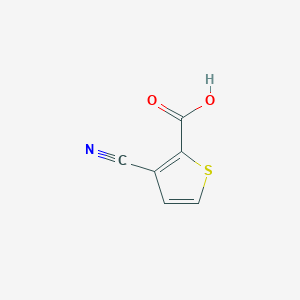
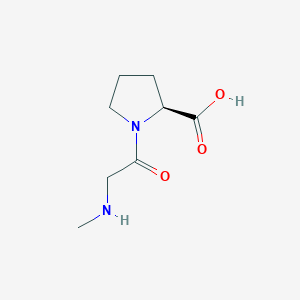
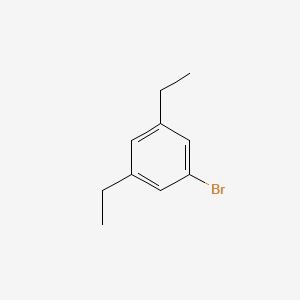
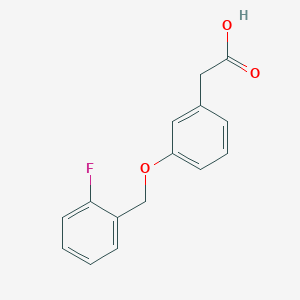
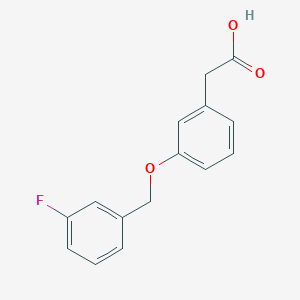
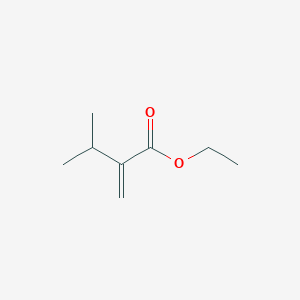
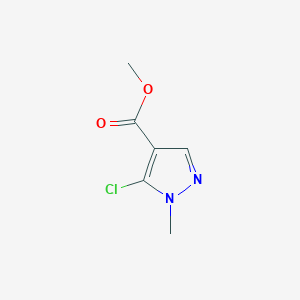
![1-[(3-Hydroxyphenyl)methyl]piperidin-4-ol](/img/structure/B1338245.png)
